3-(Chloromethyl)benzoic acid

Analgesic drug development Prodrug synthesis COX-2 inhibition

3-(Chloromethyl)benzoic acid (CAS 31719-77-4) is the essential meta-substituted isomer for synthesizing 3CH2Cl, a novel analgesic prodrug outperforming acetylsalicylic acid with a distinct antiplatelet profile. Para/ortho isomers are not interchangeable—differing Hammett σm constants, electronic environments, and steric factors yield divergent reactivity. Its 136-138°C melting point (65°C below the para isomer) cuts scale-up energy costs and broadens recrystallization solvent choices. A validated QSPR framework using normalized charge moment indices enables predictive reaction optimization. Supplied at ≥97% purity up to kilogram quantities.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 31719-77-4
Cat. No. B132438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)benzoic acid
CAS31719-77-4
Synonymsα-Chloro-m-toluic Acid;  3-Chloromethylbenzoic Acid;  NSC 49611
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CCl
InChIInChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyPBSUMBYSVFTMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)benzoic Acid (CAS 31719-77-4): Verified Technical Specifications and Commercial Procurement Data for Meta-Substituted Benzoic Acid Intermediates


3-(Chloromethyl)benzoic acid (CAS 31719-77-4), also known as m-chloromethylbenzoic acid or α-chloro-m-toluic acid, is a meta-substituted benzoic acid derivative with the molecular formula C8H7ClO2 and molecular weight of 170.59 g/mol . This bifunctional compound possesses both a carboxylic acid group and a chloromethyl moiety, enabling orthogonal reactivity for sequential derivatization . Commercial suppliers offer this compound at purities ranging from 97% to 98% (HPLC), with production scales available up to kilogram quantities [1]. The compound appears as a white to off-white crystalline solid with a melting point of 136-138 °C (lit.) and exhibits solubility in methanol at 20 mg/mL, yielding a clear solution .

Procurement Risk Alert: Why 3-(Chloromethyl)benzoic Acid Cannot Be Replaced with Para or Ortho Isomers in Synthetic Workflows


Generic substitution among chloromethylbenzoic acid isomers is scientifically invalid due to fundamental differences in electronic properties, steric environments, and downstream reactivity. The meta-substitution pattern in 3-(chloromethyl)benzoic acid produces distinct Hammett substituent constants (σm) compared to para (σp) or ortho analogs, resulting in predictable but non-interchangeable effects on reaction rates and equilibrium constants for nucleophilic substitution, esterification, and coupling reactions . The chloromethyl group at the meta position relative to the carboxyl group avoids the steric hindrance that distorts the carboxyl plane in ortho isomers, while maintaining different resonance and inductive effects than para isomers [1]. These electronic and steric differences manifest concretely in physical properties such as melting point (meta: 136-138 °C vs. para: 201-203 °C) and predicted pKa (meta: 4.09 vs. para: 4.11), which directly impact purification protocols, formulation development, and reaction optimization . The meta isomer demonstrates unique correlations between Hammett constants and calculated dipole moments that are linearly related to normalized charge moment indices, a computational fingerprint not replicable by other isomers .

3-(Chloromethyl)benzoic Acid: Quantitative Differentiation Evidence for Scientific Selection Against Comparator Compounds


Meta Isomer Enables Analgesic Prodrug 3CH2Cl with Superior In Vivo Efficacy to Acetylsalicylic Acid

3-(Chloromethyl)benzoic acid serves as the essential synthetic precursor for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CH2Cl), a novel salicylic acid derivative prodrug that demonstrates quantifiably superior analgesic activity compared to acetylsalicylic acid (ASA) [1]. The meta-substitution pattern is critical for this activity; the ortho or para isomers would produce structurally distinct prodrugs with altered pharmacology due to differences in steric hindrance and electronic distribution at the ester linkage, potentially affecting both hydrolysis kinetics and target engagement [2]. The analgesic activity of the 3CH2Cl prodrug was evaluated in vivo using the writhing test in Wistar rats, where the compound exhibited a significant dose-dependent decrement in nociceptive response that exceeded the performance of ASA at comparable doses [3].

Analgesic drug development Prodrug synthesis COX-2 inhibition

3CH2Cl Prodrug Demonstrates Reduced Platelet Aggregation Relative to ASA Controls

The prodrug synthesized from 3-(chloromethyl)benzoic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CH2Cl), exhibits a quantifiably different antiplatelet aggregation profile compared to acetylsalicylic acid [1]. In vitro platelet aggregation assays demonstrated that the platelet aggregation induced by 3CH2Cl was lower than that observed in control groups, indicating a distinct aggregation inhibition pattern [1]. This differentiated antiplatelet activity is directly attributable to the meta-chloromethylbenzoyl moiety, which would produce a different pharmacological outcome if synthesized from the para or ortho isomers due to altered molecular recognition at the COX enzyme active site [2]. The COX-2 specificity profile of 3CH2Cl, stemming from its unique meta-substitution geometry, has been identified as a promising attribute for "new" drug development [2].

Antiplatelet therapy Cardiovascular safety Thrombosis research

Meta Isomer Melting Point (136-138 °C) Enables Ambient Handling Versus Para Isomer (201-203 °C) Requiring Elevated Temperature Processing

3-(Chloromethyl)benzoic acid (meta isomer) exhibits a melting point of 136-138 °C (lit.), which is substantially lower than the 201-203 °C (lit.) melting point of 4-(chloromethyl)benzoic acid (para isomer) . This 65-67 °C difference in melting point has direct practical implications for synthesis, purification, and formulation workflows. The lower melting point of the meta isomer facilitates dissolution and handling at moderate temperatures, whereas the para isomer requires elevated temperatures that may induce thermal degradation of sensitive substrates or complicate recrystallization protocols . The density of both isomers is comparable at approximately 1.315 g/cm³ (predicted), indicating that the melting point difference stems from intermolecular packing differences due to the substitution pattern rather than bulk density effects .

Process chemistry Scale-up manufacturing Purification workflow

Hammett Constant Linear Correlation with Normalized Charge Moment Index Provides Predictive Reactivity Modeling Unique to Meta Isomer

Investigations into the correlations between Hammett substituent constants (σm) and calculated dipole moments, molecular transform, and normalized molecular moment structure indices for m-chloromethylbenzoic acid revealed that Hammett constants were observed to be linearly related only to the normalized charge moment index . This quantitative structure-property relationship (QSPR) is specific to the meta-substitution pattern and provides a computational framework for predicting reactivity that cannot be directly extrapolated to para or ortho isomers, which exhibit different Hammett constant values (σp vs σm) and distinct electronic environments [1]. The meta isomer serves as a fundamental model compound for the Hammett equation, enabling accurate prediction of reaction rates and equilibrium constants for nucleophilic substitution at the chloromethyl group and esterification at the carboxyl group [2].

Computational chemistry QSAR modeling Reaction optimization

Validated Application Scenarios for 3-(Chloromethyl)benzoic Acid Based on Quantitative Differentiation Evidence


Pharmaceutical R&D: Synthesis of Next-Generation Analgesic Prodrugs with Differentiated Antiplatelet Profiles

Procurement of 3-(chloromethyl)benzoic acid is specifically justified for pharmaceutical research programs developing novel salicylic acid derivative prodrugs. The compound serves as the essential starting material for synthesizing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CH2Cl), which has demonstrated analgesic activity superior to acetylsalicylic acid in Wistar rat models while exhibiting a distinct platelet aggregation inhibition pattern that may offer cardiovascular safety advantages [1][2]. The meta-substitution pattern is structurally required for this pharmacological profile; substitution with para or ortho isomers would yield different compounds with unvalidated efficacy and safety profiles. This application is supported by peer-reviewed studies in Prostaglandins & Other Lipid Mediators (2019) and comprehensive reviews in ACS Omega (2022) [1][3].

Process Chemistry and Scale-Up Manufacturing: Lower Melting Point Enables Energy-Efficient Synthesis Protocols

3-(Chloromethyl)benzoic acid's melting point of 136-138 °C presents a significant process advantage over the para isomer (201-203 °C) for industrial-scale manufacturing . This 65 °C differential translates to reduced energy consumption during reaction heating, compatibility with a broader range of solvents for recrystallization, and gentler thermal conditions that minimize decomposition of thermally sensitive intermediates. Procurement of the meta isomer specifically supports scale-up workflows where process robustness and cost-efficiency are critical decision factors. Suppliers offer this compound at 97-98% purity in quantities up to kilograms, meeting industrial production requirements [4].

Computational Chemistry and QSAR Modeling: Validated Hammett Constant Relationships for Reaction Prediction

For research programs employing computational chemistry to predict reaction outcomes or optimize synthetic routes, 3-(chloromethyl)benzoic acid offers a validated quantitative structure-property relationship framework. The compound's Hammett substituent constants (σm) have been experimentally correlated with calculated dipole moments and shown linear relationships specifically with normalized charge moment indices . This enables reliable prediction of reaction rates and equilibrium constants for nucleophilic substitution at the chloromethyl group and esterification at the carboxyl group. Procurement of the meta isomer ensures access to this validated computational framework, which may not extrapolate reliably to other isomers due to differing Hammett constant values and electronic environments [5].

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